molecular formula C24H26N2O5S2 B2886184 methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941892-93-9

methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2886184
CAS No.: 941892-93-9
M. Wt: 486.6
InChI Key: HXQDRJGAUKVQBC-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene and its derivatives are known to have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A notable synthetic approach involves the development of a one-pot synthesis method for tetrasubstituted thiophenes, which are valuable intermediates in organic synthesis. This method provides an efficient and economical route to synthesize compounds with potential applications in materials science and pharmaceuticals (Sahu et al., 2015).
  • Another study focuses on the synthesis and application of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers. These dyes offer good wash, perspiration, sublimation, and rub fastness, although they exhibit poor photostability, indicating potential for industrial textile applications (Iyun et al., 2015).

Photodynamic Therapy Applications

  • Research into the photophysical and photochemical properties of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Analytical Techniques

  • The development of a high sensitivity analysis technique for water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection is another significant application. This technique enhances detection sensitivity for protein analysis, which is crucial for detecting low abundance proteins in various biological samples (Qiao et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of activities reported for thiophene derivatives , it could be of interest for further study in medicinal chemistry or material science.

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-16-5-8-19(9-6-16)14-25-22(27)15-26(20-10-7-17(2)18(3)13-20)33(29,30)21-11-12-32-23(21)24(28)31-4/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDRJGAUKVQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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